An In-depth Technical Guide to 3-Fluorobenzenesulfonic Acid for Scientific Professionals
An In-depth Technical Guide to 3-Fluorobenzenesulfonic Acid for Scientific Professionals
This guide provides a comprehensive overview of 3-Fluorobenzenesulfonic acid (CAS No. 657-47-6), a key organofluorine compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a particular focus on its role in pharmaceutical sciences.
Core Compound Identification and Properties
3-Fluorobenzenesulfonic acid is an aromatic sulfonic acid characterized by a fluorine atom at the meta-position of the benzene ring. This substitution pattern imparts unique electronic properties that are of significant interest in the design of bioactive molecules.
Chemical Identity
The definitive identifier for this compound is its CAS number.
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CAS Number: 657-47-6[1]
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Molecular Formula: C₆H₅FO₃S[1]
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Molecular Weight: 176.17 g/mol [1]
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IUPAC Name: 3-fluorobenzenesulfonic acid[1]
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Synonyms: m-Fluorobenzenesulfonic acid, 3-Fluoro-benzenesulfonic acid[1]
Physicochemical Properties
Quantitative experimental data for some physical properties of 3-Fluorobenzenesulfonic acid are not extensively reported in publicly available literature. The data presented below is a combination of reported values and predicted data from computational models.
| Property | Value | Source |
| Physical State | Solid (inferred from related compounds) | N/A |
| Density | 1.513 g/cm³ | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa (Predicted) | -0.89 ± 0.15 | [2] |
| Solubility | Inferred to be soluble in water and polar organic solvents. | [3] |
The strong acidity, as indicated by the low predicted pKa, is a characteristic feature of benzenesulfonic acids and is a key determinant of its chemical reactivity and utility as a catalyst.[4][5]
Synthesis and Manufacturing Principles
The synthesis of 3-Fluorobenzenesulfonic acid presents a regioselectivity challenge inherent in electrophilic aromatic substitution of fluorobenzene. The fluorine substituent is ortho-, para-directing, making the direct sulfonation to the meta-position inefficient.[3] Therefore, indirect methods are generally preferred.
Hydrolysis of 3-Fluorobenzenesulfonyl Chloride
A common and efficient laboratory-scale synthesis involves the hydrolysis of the corresponding sulfonyl chloride. This precursor, 3-fluorobenzenesulfonyl chloride, is more readily accessible.
Experimental Protocol: Hydrolysis of 3-Fluorobenzenesulfonyl Chloride
This protocol is based on the known reactivity of sulfonyl chlorides with water.[6]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzenesulfonyl chloride.
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Hydrolysis: Slowly add an excess of deionized water to the flask. The reaction can be exothermic, so addition should be controlled.
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Heating: Heat the mixture to reflux to ensure complete hydrolysis. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: After completion, the excess water and the hydrochloric acid byproduct can be removed under reduced pressure to yield crude 3-fluorobenzenesulfonic acid.
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Purification: The product can be further purified by recrystallization from a suitable solvent system.
Diazotization of 3-Fluoroaniline
An alternative synthetic route involves the diazotization of 3-fluoroaniline followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst to form the sulfonyl chloride, which is then hydrolyzed. This multi-step process offers good regiochemical control.
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-Fluorobenzenesulfonic acid is governed by the interplay of the strongly electron-withdrawing and meta-directing sulfonic acid group and the ortho-, para-directing, and moderately deactivating fluorine atom.
Acidity and Catalytic Activity
As a strong acid, 3-fluorobenzenesulfonic acid is an effective catalyst for a variety of acid-catalyzed reactions, such as esterifications and Friedel-Crafts acylations.[7][8] The fluorine substituent can modulate the acidity and the catalyst's solubility in organic media.
Electrophilic Aromatic Substitution
The benzene ring is highly deactivated towards further electrophilic substitution due to the presence of the sulfonic acid group. If forced, substitution would be directed to the positions meta to the sulfonic acid group and ortho/para to the fluorine atom.
Reactions of the Sulfonic Acid Group
The sulfonic acid group can undergo typical reactions, such as conversion to the sulfonyl chloride using reagents like phosphorus pentachloride or thionyl chloride. The resulting sulfonyl chloride is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[9] The 3-fluorobenzenesulfonyl moiety is a valuable building block in this context.
Case Study: Fexuprazan
A prominent example of the application of a 3-fluorobenzenesulfonyl derivative is in the synthesis of Fexuprazan , a novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[10][11] The chemical structure of Fexuprazan, 1-[5-(2,4-difluorophenyl)-1-(3-fluorobenzene-1-sulfonyl)-4-methoxy-1H-pyrrol-3-yl]-N-methylmethanamine, explicitly features the 3-fluorobenzenesulfonyl group.[12][13][14]
The synthesis of Fexuprazan involves the coupling of 3-fluorobenzenesulfonyl chloride with a pyrrole intermediate, highlighting the importance of this reagent as a key starting material in the manufacturing of this active pharmaceutical ingredient (API).[15]
Safety, Handling, and Analytical Considerations
Safety and Handling
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Corrosivity: Aromatic sulfonic acids are strong acids and are corrosive.[16] They can cause severe skin burns and eye damage.[4][17]
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Irritation: Inhalation may cause irritation to the respiratory tract.[18]
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Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[18]
Analytical Methods
The characterization and purity assessment of 3-Fluorobenzenesulfonic acid can be achieved through a combination of analytical techniques.
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Chromatography: Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier is a suitable method for purity determination.[19]
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Spectroscopy:
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NMR Spectroscopy:
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¹H NMR: The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
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¹³C NMR: The carbon signals will show coupling with the fluorine atom (C-F coupling constants).
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¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.[9][15][20]
-
-
Mass Spectrometry: Can be used to confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: Characteristic strong absorptions for the S=O and O-H stretching of the sulfonic acid group are expected.
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Conclusion
3-Fluorobenzenesulfonic acid is a valuable, albeit not extensively characterized, chemical entity. Its significance is underscored by its role as a precursor to the 3-fluorobenzenesulfonyl moiety, a key component in modern pharmaceuticals like Fexuprazan. While challenges exist in its direct synthesis, established routes via the corresponding sulfonyl chloride provide reliable access. Further research into its physical properties and catalytic applications could unveil new opportunities for this versatile compound in organic synthesis and materials science.
References
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Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed. Available at: [Link]
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4-Fluorobenzenesulfonic acid | C6H5FO3S | CID 46886. PubChem. National Institutes of Health. Available at: [Link]
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